Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Medicinal Chemistry Conformational Analysis Isomer Differentiation

Medicinal chemistry programs often face supply gaps for brominated heterocycles optimized for Suzuki coupling. This compound fills that gap with a para-bromophenyl handle for Pd-catalyzed cross-coupling and a methyl ester that serves as a cell-permeable prodrug or a precursor to the carboxylic acid. • Enables Suzuki-Miyaura diversification at the 4-position under standard conditions • Only 2 rotatable bonds reduce entropic penalties in fragment-based screening • Ester-to-acid conversion offers a 14.02 g/mol mass shift for prodrug strategies

Molecular Formula C15H11BrN2O2
Molecular Weight 331.169
CAS No. 866133-69-9
Cat. No. B2943390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate
CAS866133-69-9
Molecular FormulaC15H11BrN2O2
Molecular Weight331.169
Structural Identifiers
SMILESCOC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN2O2/c1-20-15(19)11-4-7-14-17-13(9-18(14)8-11)10-2-5-12(16)6-3-10/h2-9H,1H3
InChIKeyZMPREOOJEDSADE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile


Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 866133-69-9) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic core with a 4-bromophenyl substituent at the 2-position and a methyl carboxylate ester at the 6-position . It serves as a versatile synthetic building block in medicinal chemistry, where the bromine atom provides a strategic handle for further functionalization via cross-coupling reactions, while the ester group enables downstream derivatization to carboxylic acids or amides [1].

1 4-Bromophenyl handle enables Pd-catalyzed cross-coupling for library synthesis
2 Methyl ester allows derivatization to carboxylic acid or amide building blocks

Differentiation from Generic Imidazo[1,2-a]pyridine Analogs


Imidazo[1,2-a]pyridines are a broad class with highly variable biological and physicochemical properties depending on the specific substitution pattern. Simple substitution of the 6-carboxylate regioisomer with the 8-carboxylate analog, or exchange of the 4-bromophenyl group for other halogens, leads to significant changes in critical molecular properties such as melting point, conformational flexibility, and lipophilicity [1]. These differences have direct implications for compound handling, formulation development, and downstream synthetic utility, making generic replacement scientifically unsound without explicit comparative data.

6- vs 8-carboxylate regioisomer: Conformational flexibility may shift binding entropy and crystallization behavior.
Halogen-dependent molecular weight: Replacement with fluorine alters dosing calculations, detection sensitivity, and lipophilicity.
Ester vs. acid form: Membrane permeability, solubility, and ionization state differ; direct substitution without hydrolysis control may compromise assay reproducibility.

Quantitative Differentiation Evidence


Conformational Flexibility: 6- vs 8-Carboxylate

The target compound (6-carboxylate) possesses 2 rotatable bonds, whereas its direct regioisomer, methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate, has 3 rotatable bonds [1]. This difference in conformational flexibility can influence molecular recognition, binding entropy, and crystallization behavior, providing a structural basis for selecting the 6-carboxylate isomer when reduced flexibility is desired.

Conformational Flexibility
Head-to-head
2 Rotatable Bonds
Reduced flexibility vs 8-carboxylate regioisomer (3 bonds); may influence binding entropy and target selectivity.
In silico molecular property calculation
Medicinal Chemistry Conformational Analysis Isomer Differentiation

Halogen-Dependent Molecular Weight

The target compound (4-bromophenyl) has a molecular weight of 331.16 g/mol, which is 60.9 g/mol higher than the 4-fluorophenyl analog (methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate, MW: 270.26 g/mol) . This substantial mass difference arises from the replacement of bromine (atomic weight ~79.9) with fluorine (~19.0).

Molecular Weight
Head-to-head
331.16 g/mol vs. 270.26 g/mol +60.9 g/mol (22.5%)
Substantial mass difference impacts molar dosing calculations, chromatographic retention, and MS detection limits.
Calculated from molecular formula
Physicochemical Properties Halogen Effect Molecular Weight

Cross-Coupling Reactivity: Bromine vs Fluorine

The 4-bromophenyl substituent in the target compound is a well-established substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling direct C-C or C-N bond formation. In contrast, the 4-fluorophenyl analog is generally inert under standard cross-coupling conditions, requiring specialized catalysts or photoredox activation [1].

Cross-Coupling Reactivity
Class-level inference
4-Bromophenyl: Highly reactive in Pd couplings vs. 4-Fluorophenyl: Largely unreactive
Bromine handle enables library synthesis; fluorine analog inert under standard conditions.
Established class-level reactivity of aryl bromides
Synthetic Chemistry Cross-Coupling Halogen Reactivity

Ester Hydrolysis: Molecular Weight Comparison

The target compound (methyl ester, MW: 331.16) serves as a protected prodrug or synthetic precursor to 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 452967-18-9, MW: 317.14). The 14.02 g/mol difference corresponds exactly to the mass of a methylene (CH2) unit removed upon hydrolysis .

Ester vs. Acid MW
Head-to-head
331.16 g/mol (Ester) vs. 317.14 g/mol (Acid) Δ -14.02 g/mol
Mass difference consistent with CH2 loss; supports prodrug strategy validation.
Calculated from molecular formula
Prodrug Strategy Carboxylic Acid Derivatization Molecular Property

Key Application Scenarios


Library Synthesis via C-C Cross-Coupling

The 4-bromophenyl substituent enables efficient palladium-catalyzed Suzuki-Miyaura coupling with various boronic acids, directly installing aryl, heteroaryl, or alkenyl groups at the para-position. This reactivity cannot be replicated by the 4-fluorophenyl or 4-chlorophenyl analogs under standard conditions, making the target compound the preferred scaffold for generating diverse compound libraries in drug discovery [1].

Fragment-Based Drug Design: Conformational Constraints

With only 2 rotatable bonds versus 3 for the 8-carboxylate regioisomer, the 6-carboxylate scaffold presents a more rigid molecular architecture. This reduced flexibility can be advantageous in fragment-based screening where lower entropic penalties upon binding are desired, potentially leading to higher hit rates and improved ligand efficiency .

Prodrug Strategy for Cell-Based Assays

The methyl ester serves as a membrane-permeable prodrug form of the 6-carboxylic acid. In cellular assays requiring passive diffusion across lipid bilayers, the ester can be used directly, with intracellular esterases liberating the active carboxylic acid. This established prodrug strategy is supported by the well-defined 14.02 g/mol mass difference between the two forms .

Application
Selection Property
Validation Focus
Cross-Coupling Library Synthesis
Bromine handle reactivity
Pd-catalyzed Suzuki coupling capability
Fragment-Based Drug Design
Conformationally constrained scaffold
Binding entropy and target selectivity assessment
Cell-Based Prodrug Assays
Methyl ester prodrug form
Intracellular esterase activation
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